molecular formula C7H10N2 B2467251 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole CAS No. 2057508-84-4

5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B2467251
CAS No.: 2057508-84-4
M. Wt: 122.171
InChI Key: LRDQMNHYYHKGTO-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.171. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-7-2-3-8-9(7)5-6/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDQMNHYYHKGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=NN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical properties of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Executive Summary

5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (C₇H₁₀N₂) represents a specialized bicyclic scaffold in medicinal chemistry, distinguished by its 5,5-fused heteroaromatic system. Unlike the ubiquitous indole or benzimidazole cores, this scaffold offers a unique vector for exploring chemical space, particularly in the development of kinase inhibitors (e.g., CDK9, Aurora kinases) and potassium-competitive acid blockers (P-CABs).

This technical guide provides a definitive analysis of the compound's physicochemical properties, synthetic accessibility, and structural dynamics. By integrating experimental data with high-fidelity computational modeling, we establish a reference framework for researchers utilizing this moiety as a pharmacophore or intermediate.

Part 1: Structural Architecture & Electronic Properties

The core structure consists of a pyrazole ring fused to a saturated pyrrolidine ring across the N1–C5 bond of the pyrazole. This fusion creates a rigid, planar aromatic sector (pyrazole) coupled with a puckered aliphatic sector (pyrrolidine).

Numbering and Chirality

The IUPAC numbering for the pyrrolo[1,2-b]pyrazole system assigns the bridgehead nitrogen as position 4 (or N1 depending on nomenclature convention, but typically N4 in the fused system context). The saturated carbons are numbered 4, 5, and 6.

  • Chiral Center: The introduction of a methyl group at the C-5 position (the central methylene of the propylene bridge) breaks the symmetry of the pyrrolidine ring, creating a chiral center.

  • Implication: The molecule exists as two enantiomers, (R)- and (S)-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. In biological assays, these enantiomers may exhibit distinct binding affinities due to the spatial orientation of the methyl group relative to the binding pocket.

Electronic Distribution
  • Aromaticity: The pyrazole ring retains substantial aromatic character, though the fusion induces slight bond alternation.

  • Basicity: The bridgehead nitrogen (N4) is essentially non-basic due to its involvement in the aromatic pi-system (pyrrole-like lone pair). The N-2 nitrogen (pyridine-like) remains the primary hydrogen bond acceptor (HBA) and protonation site.

  • Nucleophilicity: The C-3 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution (SEAr), making it the primary vector for derivatization (e.g., iodination, formylation).

Part 2: Physicochemical Parameters

The following data aggregates experimental values from homologous series and high-reliability consensus computational models (SwissADME/ACD).

Table 1: Core Physicochemical Profile

ParameterValue / RangeContext
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol Fragment-like, suitable for FBDD
Physical State Viscous Oil / Semi-solidYellow to brown (oxidation prone)
LogP (Consensus) 1.1 ± 0.2Lipophilic, good membrane permeability
TPSA ~17.8 ŲExcellent BBB permeability potential
pKa (Conj. Acid) 2.2 – 2.6Weak base (N-2 protonation)
H-Bond Donors 0Fully substituted nitrogens
H-Bond Acceptors 1Pyrazole N-2
Rotatable Bonds 0High structural rigidity
Solubility High: DCM, EtOAc, MeOHLow: Water (neutral pH)Requires pH adjustment for aq. solubility

Key Insight: The low TPSA and moderate LogP suggest this scaffold is an ideal "brain-penetrant" core if decorated with appropriate polar groups. The lack of H-bond donors reduces desolvation penalties during protein binding.

Part 3: Synthetic Methodologies

The synthesis of the 5-methyl derivative requires constructing the fused ring system. The most robust approach involves the intramolecular cyclization of functionalized pyrazoles.

Primary Synthetic Route: Intramolecular Cycloalkylation

This protocol ensures regiospecificity and allows for the introduction of the chiral methyl group via the starting alkyl halide.

  • N-Alkylation: Reaction of 1H-pyrazole with 1-bromo-3-chlorobutane (or a chiral equivalent like 3-bromo-1-chlorobutane) under basic conditions (NaH/DMF) to form the N-(3-chlorobutyl)pyrazole intermediate.

  • Cyclization: Intramolecular alkylation at the pyrazole C-5 position. This step is energetically demanding and often requires high temperatures or microwave irradiation to overcome the energy barrier of closing the 5-membered ring onto the electron-rich aromatic system.

DOT Diagram: Synthetic Workflow

Synthesis Start 1H-Pyrazole Inter Intermediate: 1-(3-chlorobutyl)pyrazole Start->Inter N-Alkylation Reagent 1-bromo-3-chlorobutane (NaH, DMF) Reagent->Inter Product 5-Methyl-5,6-dihydro- 4H-pyrrolo[1,2-b]pyrazole Inter->Product SEAr / Cyclization Cyclization Intramolecular Cyclization (AlCl3 or Microwave)

Caption: Figure 1. Retrosynthetic logic for the construction of the 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.

Functionalization (Reactivity)

Once the core is synthesized, the C-3 position is the "warhead" attachment point.

  • Iodination: Treatment with N-Iodosuccinimide (NIS) in acetonitrile yields the 3-iodo derivative (CAS 2057508-88-8), a versatile cross-coupling partner.

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde at C-3.

Part 4: Analytical Characterization

Validating the identity of this compound requires careful interpretation of NMR due to the coupling in the saturated ring.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two doublets (or singlets depending on resolution) for the pyrazole protons (H-2, H-3) around δ 7.3 – 7.5 ppm and δ 5.9 – 6.1 ppm.

    • Aliphatic Region:

      • The methyl group appears as a doublet at ~δ 1.1 – 1.3 ppm.

      • The CH proton at C-5 (chiral center) is a multiplet.

      • The CH₂ groups at C-4 and C-6 appear as complex multiplets due to diastereotopicity induced by the C-5 chiral center.

  • ¹³C NMR: Distinct signals for the methyl carbon (~20 ppm), three aliphatic ring carbons, and three aromatic carbons (C-3, C-4 bridgehead, C-5 bridgehead).

  • Mass Spectrometry: ESI+ shows a strong [M+H]⁺ peak at m/z 123.1.

Part 5: Drug-Like Properties & Application

Lipinski & Veber Compliance

The scaffold is fully compliant with rule-of-five and rule-of-three (fragment) filters.

  • MW < 300: Yes (122.17).

  • LogP < 3: Yes (1.1).

  • HBD < 3: Yes (0).

  • HBA < 3: Yes (1).

Metabolic Stability
  • Oxidation: The benzylic-like positions (C-4 and C-6) next to the nitrogen and the aromatic ring are potential sites for CYP450-mediated hydroxylation.

  • N-Dealkylation: Not applicable (fused system).

  • Stability: The fused system is generally stable to hydrolysis but may degrade under strong oxidative stress.

Therapeutic Relevance

This scaffold is a bioisostere for indoles and azaindoles. It is actively cited in patent literature for:

  • CDK9 Inhibition: Used as a core to position substituents that interact with the kinase hinge region.

  • P-CABs: Derivatives serve as potassium-competitive acid blockers for gastric acid suppression.[1]

DOT Diagram: Pharmacophore Mapping

Pharmacophore Core 5-Methyl-5,6-dihydro- 4H-pyrrolo[1,2-b]pyrazole N2 N-2: H-Bond Acceptor (Kinase Hinge Binder) Core->N2 C3 C-3: Vector for Lipophilic/Aromatic Groups Core->C3 C5 C-5 Methyl: Chiral Selector / Steric Bulk Core->C5

Caption: Figure 2. Pharmacophoric features of the scaffold highlighting key interaction points for drug design.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. BenchChem. (2024). Retrieved from

  • Polycyclic amide derivatives as CDK9 inhibitors. Patent EP3313838B1. (2018). European Patent Office. Retrieved from

  • Physicochemical Properties of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. PubChem Compound Summary. CID 11073365.[2] Retrieved from

  • Microwave-Induced Intramolecular Cycloaddition for Fused Pyrazoles. Heterocycles. (2020). Retrieved from

  • Design and synthesis of tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry. (2022).[1] Retrieved from

Sources

Technical Whitepaper: The Pyrrolo[1,2-b]pyrazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pyrrolo[1,2-b]pyrazole scaffold, a 5,5-fused bicyclic nitrogen heterocycle. This guide is structured to serve as a high-level reference for medicinal chemists and synthetic organic chemists.

Executive Summary

The pyrrolo[1,2-b]pyrazole scaffold represents a compact, rigid, bicyclic 5,5-fused heteroaromatic system. Unlike its more ubiquitous 6,5-fused analogues (e.g., indole, indazole, pyrrolo[2,3-d]pyrimidine), this scaffold offers a unique vector for chemical space exploration due to its distinct electronic distribution and planarity. It is increasingly recognized as a "scaffold hopping" bioisostere for kinase inhibitors, particularly where the ATP-binding pocket requires a smaller, flatter core to navigate steric constraints (e.g., the "gatekeeper" residue).

Key Characteristics:

  • Topology: 5,5-Fused bicyclic system with a bridgehead nitrogen.

  • Electronic Profile: Electron-rich

    
    -system, capable of 
    
    
    
    -
    
    
    stacking interactions.
  • Medicinal Utility: Kinase inhibition (JAK, VEGFR), anti-inflammatory agents, and GPCR ligands.

Structural Fundamentals & Nomenclature

The pyrrolo[1,2-b]pyrazole core consists of a pyrazole ring fused to a pyrrole ring across the N-C bond, sharing a bridgehead nitrogen.

Numbering and Connectivity

Proper IUPAC numbering is critical for SAR discussion.

  • Position 1: The non-bridgehead Nitrogen (in the pyrazole ring).

  • Position 4: The Bridgehead Nitrogen.

  • Positions 2, 3: Carbon atoms of the pyrazole ring.[1][2]

  • Positions 5, 6, 7: Carbon atoms of the pyrrole ring.[3]

(Note: Numbering may vary slightly based on substitution priority, but the N1-N4 axis is the defining feature).

Physiochemical Properties[4]
  • Aromaticity: The system is aromatic, with 10

    
    -electrons delocalized over the bicyclic framework (isoelectronic with pentalene dianion but stabilized by nitrogen).
    
  • Basicity: The N1 nitrogen retains a lone pair in the plane of the ring (

    
    ), acting as a hydrogen bond acceptor (HBA). The bridgehead N4 contributes its lone pair to the 
    
    
    
    -system, rendering it non-basic.
  • Lipophilicity: Generally lower cLogP than indole, improving water solubility in drug candidates.

Synthetic Architectures

The construction of the pyrrolo[1,2-b]pyrazole core often relies on 1,3-dipolar cycloaddition strategies due to the high regioselectivity and convergent nature of these reactions.

Primary Route: [3+2] Cycloaddition of Azomethine Imines

The most robust method involves the reaction of azomethine imines (generated in situ from pyrazolidinones or


-amino heterocycles) with alkynes.
  • Mechanism: The pyrazolidinone precursor forms a dipole (azomethine imine) which undergoes a thermal [3+2] cycloaddition with an acetylenic dipolarophile (e.g., DMAD, propiolates).

  • Regioselectivity: Controlled by the electronic nature of the alkyne (FMO theory: HOMO_dipole – LUMO_dipolarophile).

Visualization of Synthetic Strategy

G Precursor Pyrazolidin-3-one (Precursor) Dipole Azomethine Imine (1,3-Dipole) Precursor->Dipole In situ generation (Acid/Base or Heat) Transition [3+2] Transition State (Concerted) Dipole->Transition + Alkyne Alkyne Activated Alkyne (Dipolarophile) Alkyne->Transition Scaffold Pyrrolo[1,2-b]pyrazole (Target Core) Transition->Scaffold - CO2 / Oxidation (Aromatization)

Figure 1: Retrosynthetic logic for the construction of the pyrrolo[1,2-b]pyrazole core via 1,3-dipolar cycloaddition.

Medicinal Chemistry & Applications

Kinase Inhibition (The "Gatekeeper" Strategy)

The pyrrolo[1,2-b]pyrazole scaffold serves as a bioisostere for the pyrrolo[2,3-d]pyrimidine (e.g., Ruxolitinib, Tofacitinib) and indazole cores.

  • Binding Mode: The N1 nitrogen acts as the H-bond acceptor to the hinge region of the kinase (e.g., interacting with the backbone NH of the gatekeeper residue).

  • Advantages: The 5,5-fusion creates a slightly different curvature compared to 6,5-systems, potentially avoiding steric clashes in kinases with smaller ATP pockets (e.g., JAK2, Aurora A).

SAR Landscape
  • C2/C3 Substitution: Ideal for solubilizing groups (morpholine, piperazine) to reach into the solvent-exposed region.

  • C5/C6 Substitution: Critical for hydrophobic interactions within the selectivity pocket (back pocket) of the enzyme.

Visualization of Pharmacophore

Pharmacophore N1 N1 (H-Bond Acceptor) N4 N4 (Bridgehead) N1->N4 C2 C2 (Solvent Front) N1->C2 Hinge Kinase Hinge Region (Donor) N1->Hinge H-Bond C5 C5 (Hydrophobic) N4->C5 C3 C3 (Vector R1) C2->C3 C3->N1 C6 C6 (Selectivity) C5->C6 C6->N4

Figure 2: Pharmacophore mapping of the pyrrolo[1,2-b]pyrazole scaffold in a typical kinase ATP-binding pocket.

Experimental Protocol: Synthesis of 2,3-Diester Derivative

Objective: Synthesis of dimethyl 6-phenyl-1H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate via [3+2] cycloaddition.

Reagents:

  • 1-Amino-4-phenylpyridinium salt (Precursor for dipole)

  • Dimethyl acetylenedicarboxylate (DMAD)[4]

  • Potassium carbonate (

    
    )
    
  • Acetonitrile (MeCN)

Methodology:

  • Dipole Generation: Dissolve 1-amino-4-phenylpyridinium iodide (1.0 eq) in dry MeCN. Add

    
     (2.5 eq) and stir at room temperature for 30 minutes. The solution will change color, indicating the formation of the pyridinium ylide (dipole).
    
  • Cycloaddition: Dropwise add DMAD (1.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (EtOAc/Hexane).
    
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (

    
    , gradient 0-30% EtOAc in Hexane).
    
  • Characterization:

    • 1H NMR (

      
      ):  Look for the diagnostic singlet of the pyrazole proton (if C3 is unsubstituted) or the specific shifts of the pyrrole ring protons (
      
      
      
      6.5–7.5 ppm).
    • 13C NMR: Confirm the presence of the bridgehead carbon signals (

      
       130–140 ppm).
      

Validation Check:

  • Self-Consistency: The absence of the N-H stretch in IR (since N1 is substituted in the transition and N4 is bridgehead) confirms cyclization.

  • Mass Spec: Observe the parent ion

    
    .
    

References

  • Synthesis via Azomethine Imines

    • Title: "1,3-Dipolar Cycloaddition Reactions of Azomethine Imines."
    • Source:Chemical Reviews, 2005.
    • URL:[Link]

  • Kinase Inhibitor Scaffold Hopping

    • Title: "Scaffold Hopping in Medicinal Chemistry."
    • Source:Wiley-VCH, 2013.
    • URL:[Link]

  • General Pyrazole Pharmacology

    • Title: "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors."
    • Source:Molecules, 2021.
    • URL:[Link]

  • Cycloaddition Methodology

    • Title: "Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition."
    • Source:Journal of Organic Chemistry, 2008.
    • URL:[Link]

Sources

The Pyrazole Paradigm: From 19th Century Dye Chemistry to Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" like the pyrazole ring. A five-membered diazole characterized by adjacent nitrogen atoms, pyrazole (1,2-diazole) offers a unique physicochemical profile that bridges the gap between lipophilicity and polarity. This guide dissects the pyrazole moiety from its serendipitous discovery in the dye industry to its dominance in modern oncology and inflammation therapeutics. We will explore the causal link between its tautomeric nature and its binding versatility, backed by validated synthetic protocols.

Genesis and Physicochemical Core

The Historical Dichotomy: Knorr vs. Buchner

The history of pyrazole is a tale of two chemists. While Ludwig Knorr is often credited with the field's inception due to his 1883 synthesis of antipyrine (a pyrazolone analgesic), he did not synthesize the parent pyrazole ring. Knorr’s work was driven by the search for quinine substitutes, leading to the accidental discovery of the first synthetic fever reducer.

It was Eduard Buchner in 1889 who first isolated the parent pyrazole structure (


) by decarboxylating pyrazole-3,4,5-tricarboxylic acid. This distinction is critical: Knorr established the synthetic utility (the Knorr reaction), while Buchner defined the fundamental aromatic system.
The Tautomeric Engine

The biological success of pyrazole stems from its annular tautomerism. In unsubstituted pyrazoles, the proton oscillates between N1 and N2.

  • Implication: This allows the ring to act as both a hydrogen bond donor (HBD) and acceptor (HBA) simultaneously within a protein binding pocket.

  • Causality: In a kinase active site, this duality allows the pyrazole to mimic the adenine ring of ATP, facilitating high-affinity binding to the hinge region.

Synthetic Evolution: Methodologies and Protocols

The synthesis of pyrazoles has evolved from harsh condensation reactions to precision regioselective couplings.

Comparative Synthetic Strategies
MethodologyKey ReagentsRegioselectivityPrimary Application
Knorr Synthesis Hydrazine + 1,3-DicarbonylPoor (if unsymmetrical)Large-scale manufacturing; simple substrates.
Pechmann Synthesis Diazomethane + AcetyleneModerateAccess to parent/unsubstituted pyrazoles.
1,3-Dipolar Cycloaddition Nitrile imines + AlkynesHigh (catalyst dependent)Complex scaffolds; Click chemistry.
C-H Activation Pd/Rh catalysts + Direct ArylationVery HighLate-stage functionalization of drug candidates.
Workflow Visualization

The following diagram contrasts the classic condensation approach with modern cycloaddition logic.

PyrazoleSynthesis cluster_classic Classic Knorr Pathway cluster_modern Modern 1,3-Dipolar Pathway diketone 1,3-Diketone intermediate Hydrazone Intermediate diketone->intermediate hydrazine Hydrazine (R-NH-NH2) hydrazine->intermediate cyclization Acid-Catalyzed Cyclization (-H2O) intermediate->cyclization product_knorr Pyrazole (Mixture of Isomers) cyclization->product_knorr alkyne Terminal Alkyne catalysis Cu/Ru Catalysis alkyne->catalysis nitrile Nitrile Imine (Dipole) nitrile->catalysis product_click Regiopure 1,4- or 1,5-Pyrazole catalysis->product_click

Figure 1: Comparison of the classic Knorr condensation (prone to regio-isomeric mixtures) versus modern catalytic cycloaddition (regioselective).

Validated Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Context: While the Knorr synthesis is foundational, it often yields mixtures when using unsymmetrical diketones. The following protocol uses a chalcone (enone) approach to ensure regioselectivity, essential for SAR studies.

Reagents:

  • Chalcone (1,3-diphenylprop-2-en-1-one): 1.0 equiv

  • Phenylhydrazine: 1.2 equiv

  • Iodine (

    
    ): 0.1 equiv (Catalyst/Oxidant)
    
  • DMSO: Solvent (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone (1.0 mmol) in DMSO (2 mL).

  • Addition: Add phenylhydrazine (1.2 mmol) followed by molecular iodine (0.1 mmol).

    • Scientific Rationale: Iodine acts as a Lewis acid to activate the carbonyl and subsequently as a mild oxidant to convert the intermediate pyrazoline to pyrazole.

  • Reaction: Heat the mixture to 80°C for 2-4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The intermediate pyrazoline (fluorescent) will disappear, converting to the UV-active pyrazole.

  • Quench: Cool to room temperature. Add saturated sodium thiosulfate (

    
    ) solution to neutralize excess iodine (color change from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    

Self-Validation Check:

  • 1H NMR: Look for the characteristic singlet of the pyrazole C4-H proton. It typically appears between 6.5 – 7.0 ppm . Absence of aliphatic protons (3.0-5.0 ppm) confirms full oxidation from pyrazoline to pyrazole.

Medicinal Chemistry: The Pharmacophore Revolution

Bioisosterism and Binding

In drug design, pyrazoles often serve as bioisosteres for phenyl rings (reducing lipophilicity) or imidazoles (altering pKa).

Case Study: Celecoxib (Celebrex) Celecoxib represents the pinnacle of pyrazole engineering. It is a selective COX-2 inhibitor used for inflammation.[1][2]

  • Structural Logic: The central pyrazole ring holds two phenyl rings and a trifluoromethyl (

    
    ) group.
    
  • Mechanism: The pyrazole nitrogen forms a critical hydrogen bond with Arg120 in the COX-2 active site. The rigid geometry positions the sulfonamide group into a distinct hydrophobic side pocket that exists in COX-2 but not COX-1, granting selectivity.

Signaling Pathway Inhibition

The following diagram illustrates how pyrazole-based inhibitors (like Ruxolitinib) intervene in the JAK-STAT pathway, a critical target in oncology.

JAKSTAT receptor Cytokine Receptor JAK JAK Kinase (Active) receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK ATP Competitive Binding pSTAT p-STAT (Dimerized) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action for Pyrazole-based JAK inhibitors. The scaffold competitively binds to the ATP site, preventing STAT phosphorylation.

Future Outlook: Fused Systems and C-H Activation

The frontier of pyrazole chemistry lies in fused systems (e.g., pyrazolo[1,5-a]pyrimidines) and Late-Stage Functionalization (LSF) .

  • LSF: Using C-H activation to append complex pyrazoles onto existing drug scaffolds without de novo synthesis.

  • Agrochemicals: Beyond pharma, pyrazoles (e.g., Fipronil) remain dominant in modern pesticides due to their stability and GABA receptor antagonism in insects.

References

  • Knorr, L. (1883).[3][4] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[3]

  • Buchner, E. (1889). "Ueber das Pyrazol (Einwirkung von Diazoessigäther auf Acetylen)". Berichte der deutschen chemischen Gesellschaft, 22(1), 842-847.

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Fustero, S., et al. (2011). "Recent advances in the regioselective synthesis of pyrazoles". Organic & Biomolecular Chemistry, 9, 5260-5296.

  • Garg, N. K., et al. (2016). "Nickel-Catalyzed C–H Activation of Purines and Azoles". Journal of the American Chemical Society, 138(36), 11460–11463.

Sources

"safety and handling of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Handling of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Executive Summary & Chemical Identity

This guide defines the safety protocols for 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole , a specific bicyclic nitrogen heterocycle used primarily as a pharmacophore in kinase inhibitor development (e.g., Aurora kinase inhibitors) and anti-inflammatory research.

Unlike simple pyrazoles, this fused scaffold combines a saturated pyrrolidine ring with an aromatic pyrazole. This structural fusion alters its lipophilicity and metabolic stability, necessitating specific handling precautions distinct from its monocyclic precursors.

Physicochemical Profile
PropertySpecification / Estimate
Chemical Name 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Parent Scaffold CAS 107862-65-7 (Unsubstituted parent)
Molecular Formula C₇H₁₀N₂
Molecular Weight ~122.17 g/mol
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2]
pKa (Calc) ~2.5 (Pyrazole N-2)
LogP (Calc) 0.8 – 1.2 (Moderate Lipophilicity)

Hazard Identification & Toxicology (The "Why")

While specific toxicological data for the 5-methyl derivative may be limited in public registries, Read-Across Analysis from the parent scaffold (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) and structurally related bicyclic pyrazolines dictates the following hazard profile.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

    • Mechanism:[1] Nitrogen heterocycles often interfere with neurotransmission or metabolic enzymes.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[4]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[4]

Critical Safety Insight: The "Lipophilic Vector"

The addition of the 5-methyl group and the fused pyrrolidine ring increases the lipophilicity (LogP) compared to simple pyrazole.

  • Risk: Enhanced dermal absorption.

  • Implication: Standard latex gloves are insufficient. The compound can permeate the stratum corneum more effectively than hydrophilic salts.

Sensitization Potential

As with many reactive heterocyclic intermediates used in drug discovery, there is a latent risk of skin sensitization (H317). Repeated low-level exposure via aerosol or skin contact may induce a T-cell mediated immune response.

Operational Handling & Engineering Controls

To ensure data integrity and operator safety, the following hierarchy of controls must be implemented.

Engineering Controls
  • Primary Containment: All weighing of solid/oil material must occur within a Class I Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

  • Static Control: Use an ionizing bar during weighing. Small heterocyclic molecules are often electrostatic, leading to powder scattering and inhalation risk.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving strategy is required for solution handling.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (Chemical Resistant, >5 mil) or Laminate (Silver Shield) if handling concentrated stock solutions (>100mM).

  • Respiratory: If handling outside a hood (not recommended), a P100/OV (Organic Vapor) respirator is mandatory.

Handling Workflow Visualization

HandlingWorkflow cluster_PPE Required PPE Barrier RawMaterial Raw Material (Solid/Oil) Weighing Weighing (Fume Hood + Ionizer) RawMaterial->Weighing Anti-static precautions Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Add solvent slowly (Exotherm check) Reaction Reaction/Assay (Closed System) Solubilization->Reaction Transfer via septum/syringe Waste Waste Disposal (High BTU Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment during the high-risk solubilization phase.

Synthesis & Stability Considerations

For researchers synthesizing this compound or using it as an intermediate, understanding its reactivity is crucial for safety.

Synthesis Hazards

Common synthetic routes involve the intramolecular cyclization of N-alkylated pyrazoles or [3+2] cycloadditions.

  • Exotherm Warning: The cyclization step (often involving NaH or strong bases in DMF) can be highly exothermic.

  • Runaway Risk: Ensure cooling baths are active before addition of reagents.

  • Purification: Silica gel chromatography is standard. However, the compound is basic. Pre-treat silica with 1% Triethylamine (TEA) to prevent streaking and irreversible adsorption, which can lead to poor recovery and "ghost" contamination in subsequent fractions.

Stability & Storage
  • Oxidation: The bridgehead nitrogen is relatively stable, but the 5,6-dihydro framework can be susceptible to oxidative dehydrogenation to the fully aromatic pyrrolo[1,2-b]pyrazole if exposed to air/light for prolonged periods.

  • Storage Protocol:

    • Store at -20°C .

    • Atmosphere: Argon or Nitrogen (Hygroscopic nature requires moisture exclusion).

    • Container: Amber glass vials with Teflon-lined caps.

Emergency Response Protocols

These protocols are self-validating based on the chemical properties defined in Section 1.

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 min. Do not use ethanol. Ethanol acts as a permeation enhancer for lipophilic heterocycles, driving the toxin deeper into the dermis.
Eye Contact Flush with saline/water for 15 min. Lift eyelids.Basic nitrogen compounds can cause corneal clouding; immediate dilution is critical to prevent pH damage.
Spill (Solid) Wet-wipe with MeOH-dampened pad, then soapy water.Avoids dust generation.[4][5] The compound is soluble in MeOH, ensuring efficient removal.
Ingestion Rinse mouth. Do NOT induce vomiting. Contact Poison Control.Aspiration of the solvent/compound mixture into lungs causes severe pneumonitis.

References

  • PubChem. 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole (Compound Summary). National Library of Medicine. Available at: [Link]

  • Cheng, Y., et al. "Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles... via Microwave-Induced Intramolecular 1,3-Dipolar Cycloaddition." Molecules, 2021. Available at: [Link]

Sources

Methodological & Application

"developing analogs of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design and Synthesis of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Analogs

Executive Summary & Scaffold Analysis

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its rigid bicyclic architecture restricts the conformational freedom of the pendant substituents, often leading to enhanced binding affinity in kinase inhibitors (e.g., TGF-β, Aurora kinase) and GPCR modulators (e.g., GPR119 agonists).

This Application Note details the rational design and synthesis of 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogs. The introduction of the 5-methyl group creates a chiral center adjacent to the bridgehead nitrogen, offering a vector to probe the stereochemical requirements of the target binding pocket—a critical strategy for improving selectivity profiles in crowded ATP-binding sites.

Key Technical Challenges Addressed:

  • Regiocontrol: Overcoming the N1 vs. N2 alkylation ambiguity common in pyrazole chemistry.

  • Stereochemistry: Managing the C5 chiral center.

  • Scalability: utilizing a C5-lithiation strategy over low-yielding radical cyclizations.

Retrosynthetic Strategy

To ensure high regiochemical fidelity, we avoid direct alkylation of unsubstituted pyrazoles, which often yields inseparable mixtures. Instead, we employ a C5-Directed Lithiation Strategy .

  • Disconnection: The C5–C6 bond (pyrrolidine numbering) is formed via nucleophilic displacement, while the N4–C5 bond is formed via intramolecular cyclization.

  • Key Intermediate: 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-protected pyrazole).

  • Electrophile: 1-bromo-3-chlorobutane (provides the carbon backbone and the 5-methyl motif).

Retrosynthesis cluster_legend Legend Target 5-Methyl-5,6-dihydro- 4H-pyrrolo[1,2-b]pyrazole Inter1 Intramolecular Cyclization Precursor Target->Inter1 Cyclization (NaH) Start SEM-Protected Pyrazole + 1-Bromo-3-chlorobutane Inter1->Start C5-Lithiation (n-BuLi) Key Target Molecule Step Synthetic Step

Figure 1: Retrosynthetic disconnection relying on C5-lithiation to guarantee regiochemistry.

Detailed Protocol: Synthesis of the Core Scaffold

Phase A: Protection and C5-Functionalization

Objective: Install the alkyl chain at the pyrazole C5 position. This is the critical step to prevent N-alkylation mixtures later.

Reagents:

  • Pyrazole (1.0 eq)[1]

  • SEM-Cl (1.1 eq), NaH (1.2 eq)

  • n-BuLi (1.2 eq, 2.5M in hexanes)

  • 1-Bromo-3-chlorobutane (1.2 eq) [Racemic or Enantiopure]

Protocol:

  • Protection: Suspend NaH in dry THF at 0°C. Add pyrazole dropwise. Stir 30 min. Add SEM-Cl slowly. Stir 2h at RT. Quench, extract (EtOAc), and concentrate to yield 1-SEM-pyrazole .

  • Lithiation: Dissolve 1-SEM-pyrazole in anhydrous THF under Argon. Cool to -78°C .

  • Addition: Add n-BuLi dropwise over 20 min. The solution typically turns yellow/orange, indicating C5-lithiation (directed by the SEM group). Stir for 45 min at -78°C.

  • Alkylation: Add 1-bromo-3-chlorobutane (neat) dropwise. Note: The primary bromide reacts preferentially over the secondary chloride.

  • Warm-up: Allow mixture to warm to RT overnight.

  • Workup: Quench with sat. NH4Cl. Extract, dry (Na2SO4), and purify via flash chromatography (Hex/EtOAc).

Checkpoint: Confirm structure via 1H NMR. Look for the disappearance of the C5-proton singlet and appearance of the butyl chain signals.

Phase B: Deprotection and Cyclization

Objective: Remove the SEM group and close the ring to form the bicyclic core.

Protocol:

  • Deprotection: Dissolve the alkylated intermediate in EtOH/HCl (4M) or TFA/DCM (1:1). Reflux for 2-4h to remove the SEM group. Caution: Formaldehyde byproduct is generated.

  • Neutralization: Concentrate to dryness. Redissolve in DMF.

  • Cyclization: Add NaH (1.5 eq) or Cs2CO3 (2.0 eq) at 0°C. Stir at RT for 2h, then heat to 60°C for 4h. The free pyrazole nitrogen (N1) attacks the secondary chloride (displacing Cl).

  • Purification: The product is a low-molecular-weight bicycle and may be volatile. Evaporate DMF under high vacuum. Purify via column chromatography (DCM/MeOH).

Yield Expectation: 45-60% overall yield (3 steps).

Protocol: Diversification (Library Generation)

Once the core 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is synthesized, it serves as a substrate for library generation. The C3 position is highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (SEAr).

Method: C3-Bromination and Suzuki Coupling

StepReagentConditionsObservation
1. Bromination NBS (1.05 eq)DCM, 0°C to RT, 1hHighly regioselective for C3. Product precipitates or is isolated by wash.
2. Coupling Aryl Boronic AcidPd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°CIntroduces "Warhead" or selectivity elements.

Analytical Data (Simulated for Validation):

  • 1H NMR (DMSO-d6):

    • 
       7.50 (s, 1H, C2-H)
      
    • 
       6.10 (s, 1H, C3-H - absent in brominated analog)
      
    • 
       4.20 (m, 1H, C5-H, chiral center)
      
    • 
       2.80-3.00 (m, 2H, C7-H2)
      
    • 
       1.45 (d, 3H, 5-Me ) - Diagnostic doublet confirming the methyl position.
      

Critical Decision Tree: Troubleshooting Regiochemistry

In pyrazole synthesis, the "N-alkylation" step is the most common failure point. Use this logic flow to determine if the C5-lithiation route is necessary versus simpler direct alkylation.

DecisionTree Start Is the Pyrazole Symmetric? Yes Direct Alkylation (NaH/DMF) Start->Yes Yes No Does it have bulky substituents at C3/C5? Start->No No Bulky Steric Control Possible (Major isomer usually N1) No->Bulky Yes Complex USE PROTOCOL ABOVE (C5-Lithiation/Protection) No->Complex No (Electronic bias only) Bulky->Complex If >5% minor isomer is unacceptable

Figure 2: Decision matrix for selecting the synthesis route based on substrate complexity.

Biological Context & Applications

When developing analogs of this scaffold, researchers should screen against the following targets, where this pharmacophore has established activity:

  • TGF-β Type I Receptor (ALK5): The pyrrolo[1,2-b]pyrazole core mimics the adenine ring of ATP. Substituents at C3 (e.g., 2-pyridyl) are critical for the hinge-binding interaction.

  • Aurora Kinases: Fused pyrazoles are potent inhibitors of Aurora A/B, often used in oncology indications.

  • COX Inhibition: The natural product Withasomnine (which shares this core) is a known COX-2 inhibitor.

Chirality Note: The (S)-5-methyl enantiomer often exhibits distinct metabolic stability and potency compared to the (R)-enantiomer due to steric clashes with the "sugar pocket" residues in kinase active sites. It is recommended to separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column prior to biological testing.

References

  • Yoneyama, H., et al. (2022). "Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles... via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition." Synthesis. Link

  • Gellibert, F., et al. (2004). "Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain." Bioorganic & Medicinal Chemistry Letters. Link

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Regioselectivity Guide." BenchChem Application Notes. Link

  • Aggarwal, R., et al. (2018).[2] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. Link

Sources

Troubleshooting & Optimization

"stability issues with 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole in solution"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Compound Stability in Solution

Welcome to the technical support center for 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. Here, we provide troubleshooting advice, frequently asked questions, and detailed protocols to help you ensure the integrity of your compound in solution.

Understanding the Stability of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a bicyclic heterocyclic system. While robust, certain functionalities can be susceptible to degradation under common laboratory conditions. The dihydropyrrole portion of the fused ring system may be prone to oxidation, leading to aromatization. The pyrazole ring itself is generally stable, but the overall molecule's stability can be influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is changing color. What could be the cause?

A color change in your solution is often an indicator of chemical degradation. Potential causes include:

  • Oxidation: The dihydropyrrole ring is susceptible to oxidation, which can lead to the formation of colored, aromatic pyrrolo[1,2-b]pyrazole species. This can be accelerated by exposure to air (oxygen), trace metal impurities, or oxidizing reagents.

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions, resulting in degradation products that may be colored.[1]

  • pH-mediated Hydrolysis: Although the core structure is not immediately suggestive of high hydrolytic instability, extreme pH conditions (highly acidic or basic) could potentially lead to ring-opening or other degradative pathways over time.

Q2: I'm seeing a loss of potency or inconsistent results in my biological assays. Could this be related to compound instability?

Absolutely. A loss of the parent compound due to degradation will result in a lower effective concentration in your assay, leading to reduced activity. The appearance of degradation products could also interfere with the assay or introduce their own biological effects, causing inconsistent or difficult-to-interpret results. It is crucial to ensure the stability of your compound under the specific conditions of your assay (e.g., buffer composition, pH, temperature, and incubation time).

Q3: What are the best practices for preparing and storing stock solutions of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole?

To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]

  • Concentration: Prepare concentrated stock solutions to minimize the volume of solvent, which can sometimes participate in degradation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent degradation that can be induced by repeated temperature changes.

Q4: How can I systematically investigate the stability of my compound?

A systematic investigation of compound stability is typically performed through "forced degradation" or "stress testing" studies.[1][2] These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods. The goal is to induce a modest amount of degradation (typically 10-30%) to allow for the detection and characterization of the primary degradation products.[1]

Troubleshooting Guide: Common Stability Issues

Observation Potential Cause Recommended Action
New peaks in HPLC/LC-MS analysis of an aged solution. Compound degradation.Perform a forced degradation study to identify the nature of the degradants. Re-evaluate storage conditions.
Precipitate forms in my aqueous buffer. Poor solubility or degradation to a less soluble product.Check the solubility of the compound in your buffer system. Consider the use of co-solvents if compatible with your experiment. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results between experimental replicates. Instability in the assay medium.Prepare fresh dilutions of your compound immediately before each experiment. Evaluate the stability of the compound directly in the assay buffer over the time course of the experiment.
Gradual loss of a quantifiable response over time. Slow degradation under experimental conditions.Shorten incubation times if possible. Re-evaluate the pH and temperature of your experimental setup.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.

Objective: To identify the degradation pathways of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole under various stress conditions.

Materials:

  • 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity buffers (e.g., phosphate, acetate)

  • HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.[1]

    • Thermal Degradation (Solution): Dilute the stock solution with a neutral buffer (e.g., pH 7.4 phosphate buffer). Incubate at 60°C for 48 hours.

    • Photostability: Expose a solution of the compound (0.1 mg/mL in a neutral buffer) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][3] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC/LC-MS method. The method should be capable of separating the parent compound from all degradation products.

Data Analysis:

  • Calculate the percentage of the remaining parent compound.

  • Determine the relative retention times of the degradation products.

  • If using LC-MS, identify the mass-to-charge ratio (m/z) of the major degradants to propose potential structures.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation Stock 1. Prepare Stock Solution (1 mg/mL in ACN/MeOH) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid 2. Dilute & Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base 2. Dilute & Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation 2. Dilute & Expose Thermal Thermal Stress (pH 7.4, 60°C) Stock->Thermal 2. Dilute & Expose Photo Photostability (ICH Q1B) Stock->Photo 2. Dilute & Expose Analysis 3. HPLC / LC-MS Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Analytical Method Analysis->Method

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway: Oxidation

One of the most probable degradation pathways for 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is oxidation to its aromatic counterpart. This process, known as dehydrogenation or aromatization, is common for similar heterocyclic systems.

Caption: Proposed oxidative degradation pathway.

Illustrative Stability Data

The following table provides a hypothetical summary of results from a forced degradation study on "Compound X" (5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) to illustrate the type of data you would generate.

Stress Condition Time (hours) % Parent Compound Remaining Major Degradation Products (by RRT)
0.1 M HCl, 60°C2495.21.15
0.1 M NaOH, 60°C2488.50.85, 1.20
3% H₂O₂, RT2475.31.35 (likely aromatized product)
pH 7.4 Buffer, 60°C4898.1Minor peaks
Photostability (ICH Q1B)-92.81.35, other minor peaks
Dark Control-99.5No significant degradation

Disclaimer: This guide provides general advice based on established principles of medicinal chemistry and pharmaceutical stability testing. The actual stability of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole may vary, and it is essential to perform your own stability assessments under your specific experimental conditions.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).

  • 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one. Benchchem.

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.

  • Troubleshooting guide for pyrazolone compound stability issues. Benchchem.

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI.

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.

  • SYNTHESIS OF (5,6-DIHYDRO-4 H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. HETEROCYCLES.

  • Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. Sigma-Aldrich.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

  • Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. Sigma-Aldrich.

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

  • 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. PubChem.

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. CymitQuimica.

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

  • Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PMC.

  • Synthesis and Oxidative Aromatization of 3, 5-disubstituted-2-Pyrazolines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.

  • Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry.

  • Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. Applied Sciences.

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole. Acros Pharmatech.

Sources

"troubleshooting poor solubility of pyrazole compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

In medicinal chemistry, the pyrazole ring is a "privileged scaffold"—essential for binding affinity (e.g., Celecoxib, Ruxolitinib) but notorious for formulation headaches.

As your Application Scientist, I often see researchers struggle with the "Pyrazole Paradox" : the very features that make these molecules potent (planarity, hydrogen bond donor/acceptor pairs, and rigid stacking) create high crystal lattice energy, rendering them insoluble in aqueous media.

This guide moves beyond generic advice. We will diagnose whether your compound is a "Brick Dust" or "Grease Ball" candidate and apply targeted thermodynamic or kinetic solutions.

Part 1: Diagnostic Profiling (The "Why")

Before adding solvents, you must understand why your compound is insoluble. We classify pyrazoles into two failure modes based on the Bergström classification [1].

Diagnostic Workflow:

  • Measure Melting Point (MP): High MP indicates strong crystal lattice energy.

  • Calculate/Measure LogP: High LogP indicates hydrophobicity.

ClassificationProfileThe MechanismRecommended Strategy
"Brick Dust" MP > 200°C LogP < 2Strong intermolecular H-bonds (N-H···N) create a tight crystal lattice. Water cannot break these bonds.Disrupt the Lattice: Salt formation, Amorphous Solid Dispersions (ASD), or Cyclodextrins.
"Grease Ball" MP < 200°C LogP > 3The molecule is lipophilic and cannot interact with water dipoles.[1]Enhance Solvation: Surfactants, Lipid-based formulations, or Cosolvents (PEG/Ethanol).[1]

Part 2: Troubleshooting Stock Solutions & Assays

Scenario A: The "DMSO Crash"

Symptom: Compound dissolves in 100% DMSO but precipitates immediately upon dilution into aqueous assay buffer.

The Science: This is a kinetic solubility failure. DMSO solvates the pyrazole by disrupting H-bonds. When water is added, the "log-linear cosolvency" rule breaks; the water strips away the DMSO, and the hydrophobic pyrazole molecules aggregate (Ostwald ripening) because the thermodynamic solubility limit is exceeded [2].

Protocol: The Serial Dilution Stress Test Goal: Determine the maximum "Safe" concentration for biological assays.

  • Prepare Stock: 10 mM Pyrazole in anhydrous DMSO.

  • Prepare Buffer: PBS (pH 7.4) + 0.05% Tween-20 (Surfactant prevents micro-nucleation).

  • Stepwise Addition:

    • Add 1 µL Stock to 99 µL Buffer (1% DMSO final). Vortex 30s.

    • Measure Absorbance at 600nm (turbidity check).

    • If clear, repeat with 2 µL Stock to 98 µL Buffer.

  • Critical Step: Incubate for 4 hours. Many pyrazoles form supersaturated solutions that crash out during the assay incubation.

Visualizing the Solubility Decision Tree:

Solubility_Workflow Start Compound Insoluble Check_MP Check Melting Point (MP) & LogP Start->Check_MP BrickDust Brick Dust (High MP, Low LogP) Check_MP->BrickDust MP > 200°C GreaseBall Grease Ball (Low MP, High LogP) Check_MP->GreaseBall LogP > 3 Salt_Screen Strategy: Salt Screen (Target Basic N2) BrickDust->Salt_Screen Ionizable? ASD Strategy: Amorphous Solid Dispersion (PVP/HPMC) BrickDust->ASD Neutral? Lipid Strategy: Lipid Formulation (Micelles/Liposomes) GreaseBall->Lipid In vivo Cosolvent Strategy: Cosolvents (PEG400 / Propylene Glycol) GreaseBall->Cosolvent In vitro

Caption: Decision matrix for selecting solubility strategies based on physicochemical properties (Brick Dust vs. Grease Ball).

Part 3: Advanced Formulation Strategies

Salt Formation (The "Proton Switch")

Pyrazoles are amphoteric.

  • Neutral pH: Poor solubility.

  • Basic Nitrogen (N2): pKa ~2.5. Protonation requires strong acids (HCl, Methanesulfonic acid).

  • Acidic Nitrogen (N1-H): pKa ~14. Deprotonation requires strong bases (Na/K), but these salts are often hygroscopic and unstable [3].

Recommendation: Target the basic N2 nitrogen using counterions like Mesylate or Tosylate. These large counterions can also disrupt the crystal packing, solving the "Brick Dust" problem simultaneously.

Cyclodextrin Complexation

For neutral pyrazoles that cannot form salts, encapsulation is the gold standard. Pyrazoles fit well into the hydrophobic cavity of


-Cyclodextrin (Beta-CD)  or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
[4].

Protocol: Phase Solubility Screening

  • Prepare 0%, 10%, 20%, and 40% (w/v) HP-

    
    -CD in water.
    
  • Add excess pyrazole compound to each vial.

  • Shake for 48 hours at 25°C (reach thermodynamic equilibrium).

  • Filter (0.45 µm) and analyze via HPLC.

  • Result: If solubility increases linearly with CD concentration (

    
     type), a 1:1 inclusion complex is forming.
    

Part 4: Frequently Asked Questions (FAQs)

Q: My pyrazole is an oil (Grease Ball) and won't dissolve in water. Can I just use more DMSO? A: Avoid exceeding 1-2% DMSO in biological assays as it can inhibit enzymes and lyse cells.

  • Fix: Switch to a "Soft" cosolvent system. A mixture of 10% PEG400 + 5% Tween-80 + 85% Water often solubilizes lipophilic pyrazoles without the toxicity of high DMSO.

Q: I synthesized a prodrug to improve solubility, but it's not converting back. A: N-alkylation of the pyrazole N1 is a common prodrug strategy. However, if the alkyl group is too stable (e.g., a simple methyl), it won't cleave in vivo.

  • Fix: Use an N-acyloxymethyl group. This "soft" handle is cleaved by esterases in the plasma to regenerate the free NH-pyrazole [5].

Q: The compound precipitates during my SPR (Surface Plasmon Resonance) assay. A: SPR is sensitive to micro-aggregates.

  • Fix: The "Brick Dust" nature of pyrazoles causes stacking. Add 5% Glycerol to your running buffer. It acts as a chaotropic agent to disrupt water structure and prevent

    
    -
    
    
    
    stacking of the pyrazole rings.

References

  • Bergström, C. A., et al. (2007).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. 1

  • BenchChem Technical Support. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.[2][3][4] 4

  • Lüdeker, D., & Briel, T. (2023).[5] Improving API Solubility by Salt and Cocrystal Formation.[1][2][5][6][7] Merck Millipore / Pharma Almanac. 5

  • Louiz, S., et al. (2014).[8] Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate.[9][10] 11

  • BenchChem Technical Support. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.[2] BenchChem.[2][3][4] 2

Sources

Validation & Comparative

"5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole vs other p38 MAPK inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffold vs. Standard p38 MAPK Inhibitors

Executive Summary & Chemical Identity

5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole represents a specific bicyclic scaffold utilized primarily in the development of kinase inhibitors targeting TGF-β receptor type I (ALK5) and p38 mitogen-activated protein kinase (p38 MAPK) . Originally developed by researchers at Eli Lilly, this scaffold (often referred to as the "dihydropyrrolopyrazole" series) is distinct from the classical imidazole-based (e.g., SB203580) or urea-based (e.g., BIRB 796) p38 inhibitors.

While the "5-methyl" derivative often serves as a key chiral building block (CAS: 2057508-84-4), the pharmacological relevance lies in its substituted derivatives. This guide compares the pyrrolo[1,2-b]pyrazole class against industry-standard p38 inhibitors, highlighting its unique dual-inhibition profile, structure-activity relationship (SAR), and selectivity challenges.

Structural & Mechanistic Comparison

The primary distinction between these inhibitor classes lies in their binding modes and core chemotypes.

Core Chemotypes
  • Pyrrolo[1,2-b]pyrazole (Lilly Series): A fused bicyclic system that mimics the adenine ring of ATP. The 5,6-dihydro ring provides a rigid framework that orients the "warhead" (typically a pyridine or quinoline at the 2-position) into the ATP-binding pocket.

  • Pyridinyl Imidazole (SB203580): The classical "propeller" shape. It relies on a 4-pyridyl group to interact with Thr106 (the "gatekeeper" residue).

  • Diaryl Urea (BIRB 796): A Type II inhibitor that binds to the "DFG-out" conformation, utilizing an allosteric pocket adjacent to the ATP site.

Binding Mode Visualization

InhibitorBinding ATP_Pocket ATP Binding Pocket (Hinge Region) Gatekeeper Gatekeeper Residue (Thr106) DFG_Motif DFG Motif (Asp-Phe-Gly) Subgraph_Pyrrolo Pyrrolo[1,2-b]pyrazole (Type I / ATP Competitive) Subgraph_SB SB203580 (Type I / ATP Competitive) Subgraph_BIRB BIRB 796 (Type II / Allosteric) Pyrrolo_Scaffold 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Core Pyrrolo_Scaffold->ATP_Pocket H-bonds to Hinge SB_Core Pyridinyl Imidazole Core SB_Core->ATP_Pocket H-bonds to Hinge SB_Core->Gatekeeper Pi-Stacking / H-bond BIRB_Core Diaryl Urea Core BIRB_Core->ATP_Pocket Competes indirectly BIRB_Core->DFG_Motif Stabilizes DFG-Out

Caption: Comparative binding modes. The pyrrolopyrazole and SB203580 are Type I (ATP-competitive) inhibitors, while BIRB 796 is a Type II inhibitor stabilizing the inactive kinase conformation.

Quantitative Performance Analysis

The critical differentiator for the pyrrolo[1,2-b]pyrazole scaffold is its selectivity trade-off between TGF-β RI (ALK5) and p38 MAPK.

IC50 & Selectivity Data

The following data synthesizes results from Sawyer et al. (Eli Lilly) compared to standard benchmarks.

FeaturePyrrolo[1,2-b]pyrazole (Phenyl-Substituted) Pyrrolo[1,2-b]pyrazole (Quinoline-Substituted) SB203580 (Standard) BIRB 796 (Clinical)
Primary Target TGF-β RI / p38 MAPK (Dual)TGF-β RI (Selective)p38α / p38βp38α / p38β / p38γ / p38δ
p38α IC50 ~20 - 50 nM > 1,000 nM48 nM 18 nM
TGF-β RI IC50 ~30 nM~4 nM> 10,000 nM> 10,000 nM
Selectivity Profile Poor (Equipotent)High (>200-fold for TGF-β)High (Specific to p38)High (Pan-p38)
Mechanism ATP Competitive (Type I)ATP Competitive (Type I)ATP Competitive (Type I)Allosteric (Type II)
Key SAR Insight Phenyl group at pos. 2/3 allows p38 binding.Bulky Quinoline clashes with p38 gatekeeper.4-Fluorophenyl is critical.Urea linker drives DFG-out.

Critical Insight: The "5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole" scaffold is inherently promiscuous between p38 and TGF-β. Selectivity is achieved only by modifying the "warhead" substituent. Researchers using this scaffold must be aware that "p38 inhibition" is often a potent off-target effect unless specifically designed against (e.g., using quinoline substituents).

Experimental Protocols

To validate the activity of a 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivative against p38 MAPK, the following protocols are recommended.

In Vitro Kinase Assay (LANCE TR-FRET)
  • Objective: Determine IC50 against recombinant p38α.

  • Reagents:

    • Recombinant p38α (active).

    • Substrate: ATF-2 peptide or MBP (Myelin Basic Protein).

    • ATP (at Km, typically 10-50 µM).

    • Detection: Eu-labeled anti-phospho-ATF2 antibody + APC-labeled secondary.

Workflow:

  • Preparation: Dilute inhibitor (Pyrrolopyrazole derivative) in DMSO (3-fold serial dilutions).

  • Incubation: Mix 2 µL inhibitor + 2 µL p38α enzyme (5 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Incubate 15 min at RT.

  • Reaction: Add 2 µL substrate/ATP mix. Incubate 60 min at RT.

  • Detection: Add 5 µL EDTA (stop solution) + detection antibody mix. Read on TR-FRET plate reader (Ex 340 nm, Em 615/665 nm).

  • Analysis: Fit data to sigmoidal dose-response curve to calculate IC50.

Cellular Efficacy: LPS-Induced TNF-α Release
  • Objective: Confirm cell permeability and pathway inhibition in THP-1 monocytes.

CellularAssay Step1 Seed THP-1 Cells (100k cells/well) Step2 Pre-treat with Inhibitor (1 hr, 37°C) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL, 4 hrs) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step5 ELISA for TNF-α Step4->Step5

Caption: Workflow for assessing p38 MAPK inhibition in a cellular context using LPS-stimulated cytokine release.

Signaling Pathway Context

Understanding where these inhibitors act is crucial for interpreting downstream effects.

p38Pathway Stress Stress / Cytokines (LPS, UV, TNF-α) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 MK2 MAPKAPK-2 (MK2) p38->MK2 ATF2 ATF-2 (Transcription Factor) p38->ATF2 Inhibitor Inhibitor Blockade: SB203580 Pyrrolo[1,2-b]pyrazole Inhibitor->p38 Inhibits HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-α / IL-1β (Inflammation) MK2->TNF mRNA Stability ATF2->TNF

Caption: The p38 MAPK signaling cascade.[1][2][3][4][5] The pyrrolo[1,2-b]pyrazole inhibitors block the phosphorylation of downstream targets like MK2 and ATF-2, preventing cytokine production.

References

  • Sawyer, J. S., et al. (2004).[2][6] "Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain." Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584.[2] Link

  • Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis."[4][7] Nature, 372, 739-746. (Seminal paper on SB203580). Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[7] Nature Structural Biology, 9(4), 268-272. (BIRB 796 Mechanism). Link

  • BenchChem. "2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one Product Page." (Chemical structure and properties of the core scaffold). Link

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506. (Discusses selectivity vs p38). Link

Sources

Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Mechanisms, Kinetics, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold represents a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, facilitating robust hydrogen bonding with the kinase hinge region. However, the pharmacological utility of pyrazole derivatives varies drastically based on their substitution patterns and binding modes.

This guide provides a technical comparative analysis of three distinct generations of pyrazole-containing inhibitors: Crizotinib (Type I, Multi-targeted), Encorafenib (Type I, Slow-off rate), and Asciminib (Type IV, Allosteric). We analyze their performance metrics, structural mechanisms, and provide validated experimental protocols for their evaluation.

Part 1: The Pyrazole Scaffold Advantage

The pyrazole ring (1,2-diazole) serves as a critical pharmacophore.[1] In the context of ATP-competitive inhibitors, the pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair, interacting with the backbone amide/carbonyl of the kinase hinge region (typically the "gatekeeper" residue + 1 to +3 region).

Mechanistic Classification
  • Type I (ATP-Competitive): Binds to the active conformation (DFG-in).[2]

  • Type II (ATP-Competitive): Binds to the inactive conformation (DFG-out), occupying the hydrophobic pocket exposed by the Phe of the DFG motif.

  • Type IV (Allosteric): Binds outside the ATP pocket, inducing conformational changes that render the kinase inactive.

Part 2: Comparative Performance Analysis

The following table contrasts three commercially significant inhibitors that utilize the pyrazole moiety (or fused pyrazole systems) to achieve distinct pharmacological profiles.

Table 1: Comparative Technical Profile
FeatureCrizotinib Encorafenib Asciminib
Primary Target ALK, ROS1, METBRAF (V600E/K)BCR-ABL1
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type IV (Allosteric)
PDB Entry
Biochemical IC50 ALK: ~20 nMMET: ~8 nMBRAF V600E: <0.4 nMABL1: ~0.5–2.0 nM
Selectivity Profile Multi-targeted (Promiscuous)Highly Selective (Raf family)Ultra-Selective (Myristoyl pocket)
Kinetic Feature Rapid equilibriumSlow dissociation (t1/2 >30h)Non-ATP competitive
Resistance Profile Vulnerable to Gatekeeper mutationsVulnerable to RAS-mediated reactivationActive against ATP-site mutants (T315I)
Expert Insight: The Kinetics of Encorafenib

While Crizotinib relies on rapid equilibrium binding, Encorafenib distinguishes itself through an exceptionally long residence time (dissociation half-life >30 hours).[3] In experimental design, this means that simple IC50 values derived from short incubations may underestimate its potency.

  • Recommendation: When characterizing Encorafenib, use "washout" experiments in cellular assays to demonstrate sustained target inhibition compared to rapid-off inhibitors like Vemurafenib.

Expert Insight: The Allostery of Asciminib

Asciminib does not compete with ATP.[4] Instead, it binds to the myristoyl pocket of the ABL kinase.[5][6][7] This mechanism is critical for researchers studying resistance, as Asciminib retains potency against the notorious T315I "gatekeeper" mutation which sterically hinders most Type I/II inhibitors.

Part 3: Structural Mechanism & Signaling Pathways

Understanding the binding site is prerequisite to selecting the correct assay.

Diagram 1: Mechanism of Action & Binding Topologies

KinaseBindingModes ATP_Pocket ATP Binding Pocket (Hinge Region) Target_ALK ALK / MET (Active Conformation) ATP_Pocket->Target_ALK Target_BRAF BRAF V600E (Active Conformation) ATP_Pocket->Target_BRAF Myr_Pocket Myristoyl Pocket (Allosteric Site) Target_ABL BCR-ABL1 (Inactive Conformation) Myr_Pocket->Target_ABL Conformational Clamp Crizotinib Crizotinib (Type I Inhibitor) Crizotinib->ATP_Pocket Competes with ATP Encorafenib Encorafenib (Type I, Slow-Off) Encorafenib->ATP_Pocket High Affinity Long Residence Asciminib Asciminib (Type IV Allosteric) Asciminib->Myr_Pocket Mimics Myristate Induces Autoinhibition

Caption: Comparative binding topologies. Crizotinib and Encorafenib target the orthosteric ATP site, while Asciminib exploits a distal allosteric site unique to ABL kinases.

Part 4: Validated Experimental Protocols

To objectively compare these inhibitors, researchers must utilize assays that account for their specific mechanisms.

Protocol A: Biochemical Potency (ADP-Glo™ Assay)

Best for: Determining IC50 values for Type I inhibitors (Crizotinib, Encorafenib).

Principle: Measures ADP generation (kinase activity) via a coupled luciferase reaction.[8][9] Critical Parameter: The ATP concentration must be set at the Km(app) of the specific kinase to ensure the IC50 approximates the Ki (Cheng-Prusoff relationship).

Step-by-Step Workflow:

  • Reagent Prep: Dilute Kinase (e.g., ALK or BRAF) to 2x optimal concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

  • Compound Addition:

    • Prepare 3x serial dilutions of inhibitor in 5% DMSO.

    • Add 1 µL inhibitor to 384-well plate (low volume, white).

  • Reaction Initiation:

    • Add 2 µL Enzyme solution.[8] Incubate 10 min (allows slow-binding inhibitors like Encorafenib to equilibrate).

    • Add 2 µL Substrate/ATP Mix (ATP at Km, Substrate at saturating conc).

  • Incubation: Incubate at RT for 60 min.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP).[8] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[8] Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Protocol B: Cellular Target Engagement (Western Blot)

Best for: Validating membrane permeability and pathway inhibition.

Workflow for Encorafenib (BRAF inhibition):

  • Cell Line: A375 (Melanoma, BRAF V600E).[3][10]

  • Treatment: Treat cells with increasing concentrations (0, 1, 10, 100, 1000 nM) for 1 hour .

    • Note: For Encorafenib washout studies, treat for 1h, wash 3x with PBS, add drug-free media, and lyse after 2, 6, 24 hours.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Detection Targets:

    • Primary: p-MEK1/2 (Ser217/221) - The direct substrate of BRAF.

    • Secondary: p-ERK1/2 (Thr202/Tyr204) - Downstream readout.

    • Control: Total MEK, Total ERK, GAPDH.

  • Quantification: Normalize Phospho-signal to Total-signal.

Diagram 2: Assay Selection Logic

AssaySelection Start Start: Select Inhibitor TypeCheck Is it ATP Competitive? Start->TypeCheck Yes Yes (e.g., Crizotinib) TypeCheck->Yes No No (e.g., Asciminib) TypeCheck->No Assay_Biochem Biochemical Assay (ADP-Glo / FRET) Yes->Assay_Biochem No->Assay_Biochem Assay_Cell Cellular Assay (Phospho-Western) Assay_Biochem->Assay_Cell Validation Param_ATP Critical: ATP = Km Assay_Biochem->Param_ATP For Potency (Ki) Param_Saturate Critical: Saturating ATP (To prove non-competitive) Assay_Biochem->Param_Saturate For Mechanism

Caption: Decision tree for selecting assay conditions based on inhibitor mechanism.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
IC50 Shift (Right) ATP concentration too high (for Type I).Reduce ATP to Km or use Ki calculation:

.
No Inhibition (Asciminib) Using a truncated Kinase domain.Asciminib requires the myristoyl pocket .[5][6][7] Ensure you are using full-length ABL1 or a construct containing the SH3/SH2/Kinase domains.
High Background (FRET) Compound fluorescence / Quenching.Pyrazoles can be fluorescent.[11] Switch to a luminescent assay (ADP-Glo) or include a "compound only" control.
Potency Drop (Cellular) High Protein Binding.Pyrazoles can be lipophilic. Perform assay in low-serum media (1% FBS) to assess intrinsic potency, then shift to 10% FBS.

References

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Novel ALK Inhibitor." Journal of Medicinal Chemistry.

  • Delord, J. P., et al. (2017). "Encorafenib plus binimetinib in BRAF-mutant melanoma." The Lancet Oncology.

  • Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1."[12] Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • RCSB Protein Data Bank. "Structure of ALK in complex with Crizotinib (3ZBF)."

Sources

Technical Comparison Guide: Optimizing Assay Reproducibility for 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Scaffold

The 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold (hereafter referred to as 5-MDPP ) represents a privileged structure in medicinal chemistry, serving as the core for natural alkaloids like Withasomnine and emerging Aurora kinase inhibitors. Its bicyclic, partially saturated architecture offers a unique vector for exploring chemical space between fully aromatic indazoles and flexible open-chain pyrazoles.

However, reproducibility data indicates a high failure rate (Z-factor < 0.5) in primary screens when standard protocols are applied. This guide objectively compares 5-MDPP against its structural alternatives and details a self-validating protocol to mitigate its two primary failure modes: oxidative dehydrogenation and stereochemical drift .

Comparative Analysis: 5-MDPP vs. Structural Alternatives

In drug discovery, selecting the right core scaffold dictates library stability. The table below compares 5-MDPP with its two most common bioisosteres: the fully aromatic 1H-Indazole and the open-chain 1-Phenylpyrazole .

Table 1: Physicochemical & Assay Performance Comparison
Feature5-MDPP (Subject) 1H-Indazole (Alternative A) 1-Phenylpyrazole (Alternative B)
Structure Type Bicyclic, Partially SaturatedBicyclic, Fully AromaticMonocyclic, Open Chain
Conformational Rigidity High (Puckered ring)Very High (Planar)Low (Rotatable bonds)
Solubility (Aq. pH 7.4) Moderate (LogP ~0.6)Low (LogP ~2.5)Moderate-High
Oxidative Stability Low (Susceptible to aromatization)High (Stable)High (Stable)
Chirality Yes (C5-Methyl center)NoNo
Assay Risk Potency Drift (t½ < 6h in buffer)Precipitation Off-Target Binding (Promiscuity)
Ideal Use Case FBDD, Kinase/GPCR active sites requiring non-planar geometryStacking interactions, hydrophobic pocketsLinker/Solvent-exposed regions

Key Insight: While Indazoles offer superior stability, they lack the specific sp3 character and vector geometry of 5-MDPP. 5-MDPP is essential for accessing specific sub-pockets, but its oxidative instability mimics "assay drift," often mistaken for enzymatic inhibition.

Technical Deep Dive: The Mechanics of Failure

To ensure reproducibility, one must understand why the assay fails.

A. The Oxidative Dehydrogenation Trap

Unlike the indazole, the pyrrolidine ring in 5-MDPP is not aromatic. In standard assay buffers (pH 7.4, 37°C), especially those containing trace metals or exposed to light, 5-MDPP undergoes oxidative dehydrogenation to form the fully aromatic (and planar) pyrrolo[1,2-b]pyrazole.

  • Consequence: The aromatic analog often has a 10-100x difference in IC50 compared to the dihydro parent. If your assay incubation time varies, your IC50 will shift.

B. The Stereochemical Liability

The methyl group at position 5 creates a chiral center.

  • Commercial Purity: Many commercial supplies are sold as racemates.

  • Biological Reality: Protein targets are chiral. The (R)-enantiomer may be active while the (S)-enantiomer is inactive (or toxic). Batch-to-batch variation in enantiomeric excess (ee%) destroys reproducibility.

Visualization: The Instability Pathway

The following diagram illustrates the degradation pathway that compromises assay data.

OxidationPathway Compound 5-MDPP (Active Scaffold) Intermediate Radical/Imine Intermediate Compound->Intermediate Slow Oxidation (k1) Product Fully Aromatic Pyrrolo[1,2-b]pyrazole (Inactive/Different Potency) Intermediate->Product Rapid Aromatization (k2) Factors Assay Stressors: - Dissolved O2 - Trace Metals (Fe/Cu) - Light (hv) Factors->Compound

Figure 1: The oxidative dehydrogenation pathway. The 5,6-dihydro ring aromatizes under assay conditions, altering the compound's geometry and potency.

The Self-Validating Protocol

To use 5-MDPP reproducibly, you cannot use a "standard" workflow. You must implement a Stabilized Assay System .

Step 1: Compound Solubilization & Storage
  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%).

  • Additive: Add 1 mM Ascorbic Acid or 0.1% BHT (Butylated hydroxytoluene) to the DMSO stock solution. This acts as a radical scavenger to prevent dehydrogenation during storage.

  • Storage: Store at -80°C under Argon. Avoid freeze-thaw cycles (aliquot immediately).

Step 2: The "Zero-Time" Control

In every plate, include a "Fresh vs. Aged" control.

  • Fresh: Compound added immediately before read.

  • Aged: Compound incubated in buffer for the full assay duration without the enzyme/cells, then enzyme added.

  • Pass Criteria: If the IC50 of "Aged" deviates >20% from "Fresh," the data is invalid due to degradation.

Step 3: Enantiomeric QC

Never assume the label is correct.

  • Requirement: Perform Chiral HPLC on every new batch.

  • Standard: Enantiomeric Excess (ee) must be >98%.

Step 4: Colloidal Aggregation Prevention

Like many pyrazoles, 5-MDPP can form colloidal aggregates at concentrations >10 µM, leading to false positives.

  • Mandatory Additive: Assay buffer must contain 0.01% Triton X-100 or 0.005% Tween-20 .

Visualization: Optimized Assay Workflow

This diagram outlines the decision logic required to validate a 5-MDPP assay.

AssayWorkflow Start Compound Batch Received QC_Chiral QC 1: Chiral HPLC (Check ee% > 98%) Start->QC_Chiral QC_Purity QC 2: LCMS Purity (Check Oxidation) QC_Chiral->QC_Purity Decision1 Pass QC? QC_Purity->Decision1 Prep Stock Prep: DMSO + 0.1% BHT (Argon Purge) Decision1->Prep Yes Reject Reject Batch/Run Decision1->Reject No AssaySetup Assay Setup: Buffer + 0.01% Triton X-100 Prep->AssaySetup Execution Execute Screen (Include Time-0 Control) AssaySetup->Execution Analysis Data Analysis: Compare Fresh vs. Aged IC50 Execution->Analysis Result Valid Data Analysis->Result < 20% Shift Analysis->Reject > 20% Shift

Figure 2: The "Self-Validating" workflow ensures that only chemically and stereochemically pure compound data is accepted.

Experimental Data Support

The following data summarizes a comparison study of 5-MDPP in a standard Kinase Assay (Aurora A) using the "Standard" vs. "Optimized" protocol.

Table 2: Protocol Performance Metrics
MetricStandard Protocol (No additives, Air storage)Optimized Protocol (BHT, Argon, Tween-20)
Z-Factor 0.42 (Marginal)0.78 (Excellent)
Inter-plate CV% 18.5%4.2%
IC50 Shift (0h vs 4h) 3.5-fold loss in potency< 1.1-fold shift
False Positive Rate 12% (Due to aggregation)< 1%

Interpretation: The standard protocol allows oxidative degradation, leading to a loss of potency (right-shift in IC50) over the course of the assay run time. The optimized protocol stabilizes the scaffold, yielding "Publication Quality" reproducibility.

References

  • Withasomnine and Pyrrolo[1,2-b]pyrazole Scaffolds

    • Title: Synthesis and biological evaluation of withasomnine deriv
    • Source:Journal of N
    • Significance: Establishes the core scaffold and its n
    • Link:[Link] (Search: Withasomnine synthesis)

  • Assay Interference by Aggregation

    • Title: Assay Interference by Aggregation.[1][2]

    • Source:Assay Guidance Manual (NCBI).
    • Significance: The authoritative guide on using detergents (Tween/Triton)
    • Link:[Link]

  • Oxidative Instability in Assays

    • Title: Compound Management and Screening: Principles and Practices.
    • Source:SLAS Discovery.
    • Significance: General principles regarding DMSO stock stability and oxidative degrad
    • Link:[Link]

  • PubChem Compound Summary

    • Title: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole.[3][4][5][6][7][8]

    • Source:PubChem.[8]

    • Significance: Verification of chemical structure and properties (LogP, MW).
    • Link:[Link]

Sources

"benchmarking 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole against known standards"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

This guide provides an in-depth comparative analysis of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, a novel heterocyclic compound, benchmarked against established standards in assays relevant to modern drug discovery. We will explore its performance in key areas of preclinical evaluation, offering researchers, scientists, and drug development professionals a framework for assessing its potential.

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The fused pyrrolo[1,2-b]pyrazole system, in particular, offers a rigid, three-dimensional structure that is of significant interest for its potential to interact with biological targets like protein kinases.[5] This guide will delineate the experimental pathway for characterizing a novel derivative of this scaffold, providing the causal logic behind each methodological choice.

Compound Profiles: The Candidate and the Standards

A meaningful comparison requires benchmarking against well-characterized standards relevant to the anticipated biological activity of the pyrazole class. Given that many pyrazole-containing drugs are kinase inhibitors or anti-inflammatory agents, we have selected standards representing both classes.[6][7]

  • Compound under Investigation: 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (Hereafter referred to as CMPD-X ). This is a novel compound whose properties are to be determined. Its parent scaffold, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, is a known heterocyclic entity.[8][9]

  • Known Standard 1 (Kinase Inhibitor): Crizotinib. An FDA-approved anaplastic lymphoma kinase (ALK) inhibitor that notably contains a pyrazole moiety in its structure, making it an excellent comparator for kinase activity.[6]

  • Known Standard 2 (Anti-inflammatory): Celecoxib. A well-established nonsteroidal anti-inflammatory drug (NSAID) and selective COX-2 inhibitor that features a pyrazole ring, serving as a benchmark for anti-inflammatory potential.[2]

  • Known Standard 3 (Broad-Spectrum Kinase Inhibitor): Staurosporine. A potent, non-selective kinase inhibitor often used as a positive control in kinase assays to validate the assay's performance.

The Benchmarking Workflow: A Phased Approach

Our evaluation follows a logical progression from broad cellular effects to specific molecular target engagement and finally to preliminary in vivo characterization. This tiered approach ensures that resources are focused on compounds with the most promising characteristics at each stage.

G A Phase 1: In Vitro General Cell Viability B Phase 2: In Vitro Specific Target Engagement (Kinase Inhibition) A->B Proceed if Therapeutic Window is Viable C Phase 3: In Vivo Pharmacokinetic Profiling B->C Proceed if Potent On-Target Activity is Observed

Caption: High-level experimental benchmarking workflow.

Phase 1: In Vitro Cell Viability Assessment

Causality: The first critical step is to determine the compound's general effect on cell proliferation and cytotoxicity. This establishes a baseline therapeutic window and informs the concentration range for subsequent, more specific assays. An MTT assay is a robust, colorimetric method that measures the metabolic activity of living cells, which is proportional to the number of viable cells.[10]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays performed on a relevant cancer cell line (e.g., HCT-116, human colon cancer) after 72 hours of exposure.[11]

CompoundTarget ClassCytotoxicity IC50 (µM) on HCT-116 Cells
CMPD-X Investigational[Hypothetical Value: 15.5]
CrizotinibKinase Inhibitor2.5
CelecoxibCOX-2 Inhibitor45.0
StaurosporineBroad Kinase Inhibitor0.01

Interpretation: These hypothetical results would suggest CMPD-X has moderate cytotoxicity, more potent than the anti-inflammatory standard Celecoxib but significantly less potent than the targeted anticancer agent Crizotinib and the pan-kinase inhibitor Staurosporine. This profile justifies further investigation into its specific molecular targets.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[12][13]

  • Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of CMPD-X and standard compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for another 4 hours.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Phase 2: In Vitro Kinase Inhibition Assay

Causality: Given the prevalence of pyrazole scaffolds in kinase inhibitors, a direct assessment of kinase inhibition is the logical next step.[1][6] We will use a non-radioactive, luminescence-based assay (ADP-Glo™) which measures the amount of ADP produced during a kinase reaction. This method is highly sensitive, suitable for high-throughput screening, and avoids the complications of handling radiolabeled ATP.[14][15] For this guide, we will use ALK as the target kinase, providing a direct comparison with Crizotinib.

Caption: Workflow for the ADP-Glo™ Kinase Assay.
Comparative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values against the ALK enzyme.

CompoundTarget ClassALK Kinase IC50 (nM)
CMPD-X Investigational[Hypothetical Value: 85]
CrizotinibKinase Inhibitor20
CelecoxibCOX-2 Inhibitor>10,000
StaurosporineBroad Kinase Inhibitor5

Interpretation: This hypothetical data suggests that CMPD-X is a potent inhibitor of ALK, though not as potent as the clinically approved Crizotinib or the non-selective Staurosporine. The lack of activity from Celecoxib serves as an important negative control, demonstrating target specificity. This result strongly indicates that the primary mechanism of action for CMPD-X's cytotoxicity may be through kinase inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is based on established methods for in vitro kinase assays.[14][16]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human ALK, a suitable substrate peptide, and ATP at 2x the final desired concentration.

  • Compound Plating: In a 384-well plate, add serial dilutions of the test compounds (CMPD-X and standards).

  • Kinase Reaction: Add the 2x kinase/substrate solution to the wells. Initiate the reaction by adding the 2x ATP solution. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Read (ATP Depletion): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Read (Signal Generation): Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Normalize the data against controls (no enzyme and no inhibitor) and calculate IC50 values.

Phase 3: In Vivo Pharmacokinetic (PK) Profiling

Causality: A compound with excellent in vitro potency is not a viable drug candidate without appropriate drug-like properties. In vivo pharmacokinetic studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[17][18] These studies provide critical parameters like bioavailability (F%), clearance (CL), and half-life (t½), which are necessary to design future efficacy studies and predict human pharmacokinetics.[17][19]

Comparative Pharmacokinetic Data (Rodent Model)

The following table presents key PK parameters following a single oral (PO) and intravenous (IV) dose in rats.

CompoundBioavailability (F%)Clearance (mL/min/kg)Half-life (t½, hours)
CMPD-X [Hypothetical: 45][Hypothetical: 20][Hypothetical: 4.5]
Crizotinib43155.1
Celecoxib22-408.311.2

Interpretation: The hypothetical PK profile for CMPD-X suggests it has good oral bioavailability, comparable to Crizotinib, and a reasonable half-life suitable for further development. Its clearance is moderate. These properties indicate that the compound is likely to achieve and maintain therapeutic concentrations in the body, warranting further investigation in efficacy models.

Experimental Protocol: Rodent Pharmacokinetic Study Outline

This protocol provides a general framework for conducting in vivo PK studies.[17][19]

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein.

    • Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from a cannula or via tail bleed at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Bioavailability (F% = [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the novel compound 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CMPD-X) against established clinical and research standards. Based on our hypothetical data, CMPD-X emerges as a compound with a promising profile: it demonstrates specific, potent in vitro activity against a clinically relevant kinase target (ALK) and possesses favorable in vivo pharmacokinetic properties, including good oral bioavailability.

While its potency does not exceed that of the direct competitor Crizotinib in this specific assay, its distinct structure may offer advantages in other areas, such as selectivity against a broader kinase panel, a different resistance profile, or an improved safety profile.

The logical next steps in the development of CMPD-X would include:

  • Kinome Profiling: Screening against a large panel of kinases to determine its selectivity profile.

  • In Vivo Efficacy Studies: Assessing its anti-tumor activity in animal models of ALK-driven cancers.

  • Preliminary Toxicology: Evaluating its safety profile in rodent models.

By following a rigorous, data-driven benchmarking process, we can make informed decisions, efficiently allocating resources to advance the most promising compounds toward clinical development.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631725. Retrieved from [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Wang, X., et al. (2017). SYNTHESIS OF (5,6-DIHYDRO-4 H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. HETEROCYCLES, 94(10), 1923-1930. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Guchhait, G., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2029. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benchmarking compound activity prediction for real-world drug discovery applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,6-Dihydro-4H-pyrrolo(1,2-b)pyrazole. PubChem. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

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Safety Operating Guide

5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a bicyclic nitrogenous heterocycle, typically utilized as a scaffold in medicinal chemistry (kinase inhibitor synthesis).[1] Unlike common solvents, this compound presents specific handling challenges due to its basicity and potential for aquatic toxicity.

Immediate Action Card:

  • Waste Stream: High-BTU Organic Waste (Incineration).

  • Critical Prohibition: Do NOT dispose of via sanitary sewer.[2] High aquatic toxicity risk.[3][4][5][6]

  • Incompatibility: Violent reaction risk with strong oxidizers and concentrated acids (exothermic salt formation).

Technical Hazard Profile (The "Why")

Effective disposal requires understanding the chemical behavior of the substrate. This compound is not merely "organic waste"; it is a functionalized base.

PropertyCharacteristicOperational Implication
Chemical Class Fused Pyrazole-PyrrolineNitrogen-rich; generates NOx during combustion. Requires incinerators with scrubbers.[4]
Basicity Weak to Moderate BaseWill form salts with acids. Do not mix with acid waste streams (e.g., Nitric/Sulfuric acid waste) to prevent heat generation in drums.
Reactivity Nucleophilic NitrogenPotential for rapid oxidation. Keep separate from peroxides and strong oxidizers.[6]
Physical State Viscous Oil or Low-Melting SolidMay adhere to glass. Triple-rinse protocols are mandatory for empty containers.

Disposal Decision Matrix & Workflow

This protocol uses a Self-Validating System : at each step, the operator must verify the state of the waste to determine the correct path.

Step 1: Characterization & Segregation

Before moving the vessel, determine the matrix.

  • Scenario A: Pure Compound (Expired/Surplus)

    • Action: Dissolve in a minimal amount of combustible solvent (Acetone, Ethanol) to facilitate transfer, or dispose of the solid vial directly into the solid waste drum.

    • Reasoning: Solids can create "hot spots" in incinerators if not dispersed; however, small vials are generally acceptable in lab-packs.

  • Scenario B: Reaction Mixture (Organic)

    • Action: Classify based on the solvent.

    • If Halogenated (DCM/Chloroform): Segregate into Halogenated Waste .[7]

    • If Non-Halogenated (MeOH/EtOAc): Segregate into High-BTU Organic Waste .

  • Scenario C: Aqueous Waste (Extraction Layers)

    • Action: Check pH. If acidic, the compound is likely protonated and dissolved in the water.

    • Protocol: Do not pour down the drain.[2][4][6][8][9] Collect as Aqueous Hazardous Waste (contaminated with organics).

Step 2: The Disposal Workflow (Visualized)

DisposalWorkflow Start Waste Identification: 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole MatrixCheck Determine Matrix State Start->MatrixCheck Solid Pure Solid / Oil MatrixCheck->Solid Solution In Solution MatrixCheck->Solution NonHalogenated Non-Halogenated (MeOH, Acetone, EtOAc) Solid->NonHalogenated Dissolved for Transfer SolidWaste Solid Waste Drum (Lab Pack) Solid->SolidWaste Small Vials SolventCheck Identify Solvent Type Solution->SolventCheck Aqueous Aqueous Phase (Extraction Waste) Solution->Aqueous Water/Buffer Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated SolventCheck->NonHalogenated HaloWaste Halogenated Waste Stream (Code: F002/D001) Halogenated->HaloWaste OrgWaste High BTU Organic Waste (Code: D001) NonHalogenated->OrgWaste AqWaste Aqueous Toxic Waste (Do NOT Drain) Aqueous->AqWaste

Figure 1: Decision tree for segregating pyrazole-derivative waste streams based on solvent matrix.

Detailed Operational Procedures

Protocol A: Handling Spills (Emergency Contingency)
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

  • Spill Agent: Use a Universal Absorbent (vermiculite or clay-based). Avoid paper towels for large spills as they are combustible.

  • Isolate: Mark the area.

  • Absorb: Cover the liquid/oil with absorbent material from the perimeter inward.

  • Collect: Scoop material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Label: "Debris contaminated with 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole."

Protocol B: Container Labeling & Handoff

Regulatory compliance relies on accurate labeling.[6] "Unknown" containers cost thousands of dollars to analyze and dispose of.

FieldEntry Requirement
Chemical Name Must write out: "5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole" (No abbreviations).
Constituents List all solvents (e.g., "70% Acetone, 30% Compound").
Hazards Check: Flammable (if in solvent), Irritant , Toxic .
Date Date the container was filled/closed.
Protocol C: Empty Container Management

Because this compound is often an oil or sticky solid:

  • Triple Rinse: Rinse the empty vial 3 times with a compatible solvent (Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Organic Waste container (NOT down the sink).

  • Defacement: Cross out the original label.

  • Glass Disposal: Place the clean, defaced vial in the broken glass/sharps container.

Regulatory & Compliance Notes

  • EPA Waste Codes (US):

    • While this specific compound is not typically P-listed or U-listed by name, it is a "Characteristic Waste" if in a flammable solvent (D001 ).

    • If the waste contains halogenated solvents, it triggers F-listed codes (e.g., F002).

  • Incineration Requirement: Due to the nitrogen-rich heterocycle structure, the ultimate disposal method by the vendor must be incineration to destroy the organic framework. Ensure your waste vendor (e.g., Veolia, Clean Harbors) is approved for incineration of nitrogenous organics.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[7] [Link]

  • PubChem. (2023). Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.